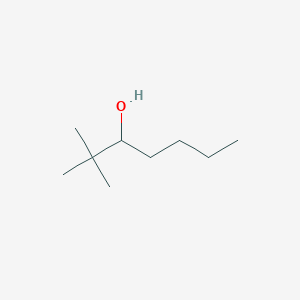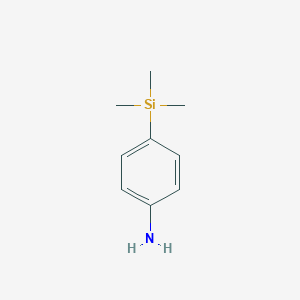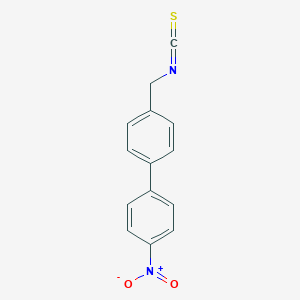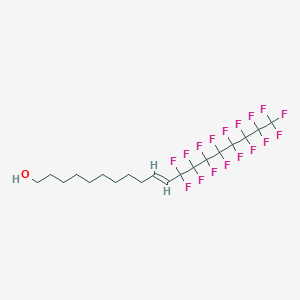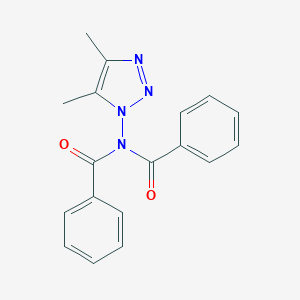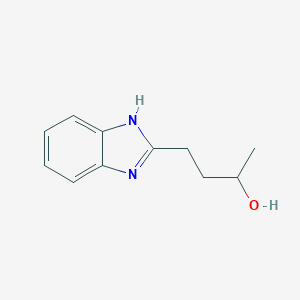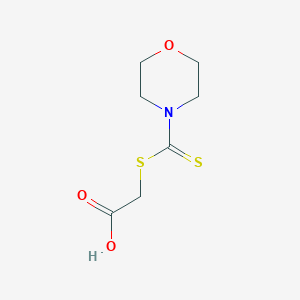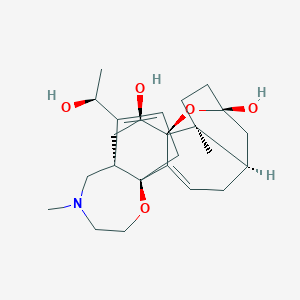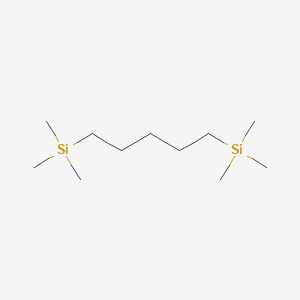
1,5-Di(trimethylsilyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(trimethylsilyl)pentane is an organosilicon compound with the molecular formula C11H28Si2. It consists of a pentane backbone with two trimethylsilyl groups attached at the first and fifth carbon atoms. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Di(trimethylsilyl)pentane can be synthesized through several methods. One common approach involves the hydrosilylation of 1,5-hexadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, and the product is purified through distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di(trimethylsilyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Di(trimethylsilyl)pentane has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trimethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism of action of 1,5-Di(trimethylsilyl)pentane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be used to protect reactive functional groups during chemical synthesis. The compound’s large molecular volume and chemical inertness contribute to its effectiveness as a protecting group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di(trimethylsilyl)propane
- 1,4-Di(trimethylsilyl)butane
- 1,6-Di(trimethylsilyl)hexane
Uniqueness
1,5-Di(trimethylsilyl)pentane is unique due to its specific molecular structure, which provides an optimal balance between flexibility and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Eigenschaften
IUPAC Name |
trimethyl(5-trimethylsilylpentyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARCLKGQWADKFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCC[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339031 |
Source


|
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-92-8 |
Source


|
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
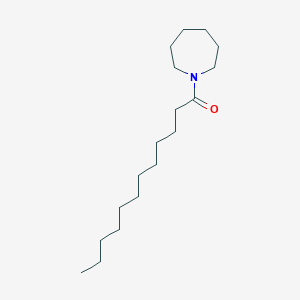
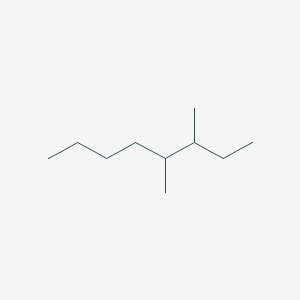
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
